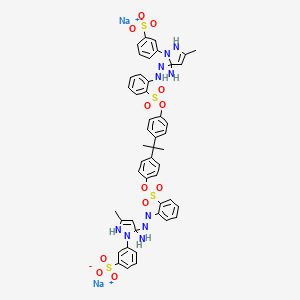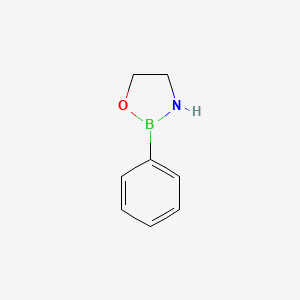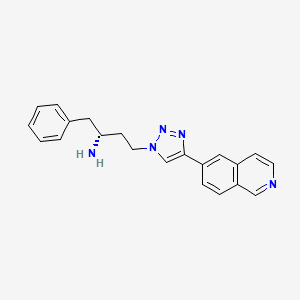![molecular formula C22H14ClNOS B14171881 2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone CAS No. 3712-36-5](/img/structure/B14171881.png)
2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone is a chemical compound that belongs to the phenothiazine class of compounds. Phenothiazines are known for their diverse biological activities and have been widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a chloro group and a dibenzo[a,h]phenothiazine moiety.
Métodos De Preparación
The synthesis of 2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone typically involves the alkylation of phenothiazine derivatives. One common method includes the reaction of phenothiazine with 2-chloroacetyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .
Análisis De Reacciones Químicas
2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various phenothiazine derivatives.
Biology: The compound exhibits significant biological activities, including antimicrobial, antitumor, and antioxidant properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also inhibits the activity of certain enzymes, leading to the accumulation of reactive oxygen species and inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Used as an antipsychotic medication.
Prochlorperazine: Used to control severe nausea and vomiting.
Propiedades
Número CAS |
3712-36-5 |
|---|---|
Fórmula molecular |
C22H14ClNOS |
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
2-chloro-1-(2-thia-13-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaen-13-yl)ethanone |
InChI |
InChI=1S/C22H14ClNOS/c23-13-20(25)24-18-11-9-15-6-2-4-8-17(15)22(18)26-19-12-10-14-5-1-3-7-16(14)21(19)24/h1-12H,13H2 |
Clave InChI |
HBHPGJFKSZCDRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2N(C4=C(S3)C5=CC=CC=C5C=C4)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,19-diphenyl-2,4,5,7,16,18,19,21,30,32-decaza-29,31-diazanidaheptacyclo[20.6.1.13,6.18,15.117,20.09,14.023,28]dotriaconta-1,3,6(32),7,9,11,13,15,17,20(30),21,23,25,27-tetradecaene;iron(2+)](/img/structure/B14171802.png)
![2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14171809.png)
![2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene](/img/structure/B14171814.png)
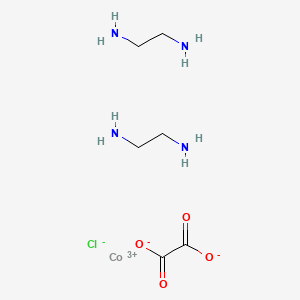

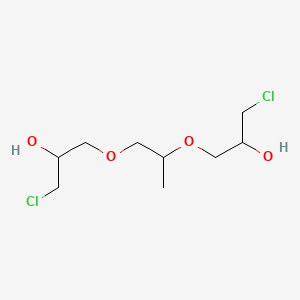

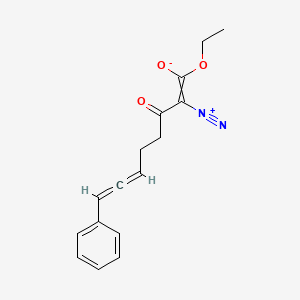
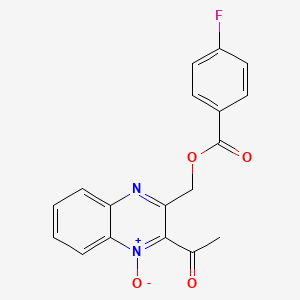
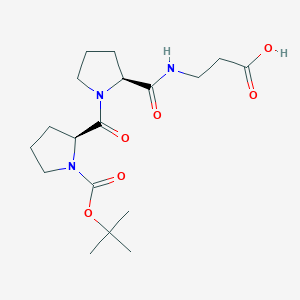
![7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14171860.png)
